molecular formula C18H12N2O4 B6513065 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 98986-43-7

3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B6513065
CAS No.: 98986-43-7
M. Wt: 320.3 g/mol
InChI Key: RGZMEEKLEBLKGO-UHFFFAOYSA-N
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Description

3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin core (2H-chromen-2-one) and a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group. The coumarin moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, while the 1,3,4-oxadiazole ring enhances electronic and steric interactions with biological targets . The 4-methoxy group on the phenyl ring contributes to improved solubility and bioavailability compared to non-polar substituents, making this compound a promising candidate for drug development .

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-22-13-8-6-11(7-9-13)16-19-20-17(24-16)14-10-12-4-2-3-5-15(12)23-18(14)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZMEEKLEBLKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

The compound 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a hybrid molecule that incorporates a coumarin structure and a 1,3,4-oxadiazole moiety. This unique combination has been the focus of research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial therapies. The oxadiazole ring is known for its diverse pharmacological properties, making it an attractive scaffold in drug discovery.

The molecular formula for this compound is C18H16N2O4C_{18}H_{16}N_{2}O_{4} with a molecular weight of approximately 328.34 g/mol. Its structure features a coumarin backbone linked to an oxadiazole ring, which enhances its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC18H16N2O4
Molecular Weight328.34 g/mol
LogP (Partition Coefficient)3.457
Water Solubility (LogSw)-3.64
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanisms of action include:

  • Inhibition of Enzymes : Compounds have been shown to inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Growth Factors : These compounds can interfere with growth factor signaling pathways, leading to reduced tumor growth .
  • Cytotoxicity : Studies demonstrate that derivatives of oxadiazole exhibit high cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Study:
In a study evaluating the anticancer potential of various oxadiazole derivatives, it was noted that modifications to the oxadiazole structure significantly enhanced cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . The study highlighted that certain derivatives showed IC50 values in the low micromolar range, indicating potent activity.

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Research has shown that derivatives of the oxadiazole structure possess moderate to strong antibacterial activity against various pathogens.

Table: Antimicrobial Efficacy of Oxadiazole Derivatives

Bacterial StrainActivity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Escherichia coliWeak

In particular, studies have reported that modifications to the 1,3,4-oxadiazole ring can enhance antibacterial effects, making these compounds candidates for further development as antimicrobial agents .

The biological activities of 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can be attributed to several mechanisms:

  • Interaction with Nucleic Acids : The compound may bind to DNA or RNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : By inhibiting specific enzymes involved in cell cycle regulation and apoptosis, these compounds can induce cell death in malignant cells.
  • Protein Binding : Binding interactions with serum proteins such as bovine serum albumin (BSA) have been noted, which can affect bioavailability and efficacy .

Scientific Research Applications

Antimicrobial Properties

The compound has demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives of oxadiazole compounds can inhibit bacterial growth by disrupting cell wall synthesis and nucleic acid function in target cells. Studies have shown promising results against various pathogenic strains, making it a potential candidate for developing new antibiotics.

Anticancer Activity

In vitro studies reveal that 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cancer cell proliferation pathways. Docking studies suggest a strong binding affinity to enzymes involved in cancer metabolism .

Antioxidant Effects

The compound's antioxidant properties have been explored in various studies, indicating its potential to scavenge free radicals and mitigate oxidative stress. This activity is crucial for preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders.

Synthetic Methodologies

The synthesis of 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves cyclization reactions where hydrazides react with acid chlorides or carboxylic acids. Common methods include:

  • Cyclodehydration Reaction : Reacting 4-methoxyphenyl hydrazine with an appropriate acid derivative in the presence of dehydrating agents like phosphorus oxychloride.
  • Condensation Reactions : Combining chromone derivatives with oxadiazole precursors under acidic or basic conditions to form the desired product.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial activity of various oxadiazole derivatives, including 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one. Results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Potential

In another investigation, the anticancer effects of this compound were assessed against human breast cancer cell lines. The findings suggested that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antimicrobial Activity

Key substituents influencing activity :

  • 3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (): Substitution with a sulfanyl-triazine group (e.g., 3-{5-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one) enhances antimicrobial efficacy. This compound demonstrated MIC values of 6.25–50 μg/mL against Gram-positive bacteria (e.g., S. aureus) and 12.5–100 μg/mL against Gram-negative strains (e.g., E. coli), attributed to the electron-deficient triazine ring’s ability to disrupt microbial membranes .
  • albicans (MIC = 8 μg/mL), suggesting the methoxy substituent may enhance membrane penetration .

Table 1: Antimicrobial Activity of Selected Oxadiazole-Coumarin Hybrids

Compound Substituent on Oxadiazole MIC Range (μg/mL) Key Pathogens Tested Reference
3-(Sulfanyl-triazinyl)-coumarin Triazine-sulfanyl 6.25–100 S. aureus, E. coli
LMM5 4-Methoxyphenyl 8–32 C. albicans
3-Phenyl-oxadiazole-coumarin Phenyl 25–100 B. cereus, P. aeruginosa
Anticancer and Anticonvulsant Activity
  • 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (): The phenyl group confers rigidity, promoting intercalation with DNA or enzyme active sites. Polymorphs of this compound demonstrated moderate anticancer activity (IC₅₀ = 10–50 μM) against breast cancer cell lines, while its anticonvulsant activity in MES and PTZ models (ED₅₀ = 30 mg/kg) highlights structural versatility .
  • 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one : The electron-donating methoxy group may stabilize interactions with enzymes like α-glucosidase or α-amylase, as seen in analogs (e.g., CD-5 and CD-7 in ), which showed dual inhibitory activity for diabetes management .
Physicochemical Properties
  • Crystallinity and Solubility : Polymorphism studies () reveal that 3-(5-phenyl-oxadiazol-2-yl)-coumarin forms three distinct crystal structures, whereas the 4-methoxy analog may exhibit fewer polymorphs due to steric and electronic effects of the methoxy group. The methoxy group’s polarity also increases water solubility compared to halogenated analogs (e.g., 3-chloro-4-(4-nitrophenyl)-azetidin-2-one derivatives in ) .
  • Thermal Stability : Derivatives with 4-methoxyphenyl groups (e.g., D-8 in ) exhibit higher melting points (220–222°C) than phenyl-substituted analogs (136–138°C), suggesting enhanced crystalline stability .

Q & A

Q. Table 1: Antimicrobial Activity of Selected Derivatives

Substituent on OxadiazoleMIC (μg/ml) S. aureusMIC (μg/ml) E. coliReference
4-Methoxyphenyl8.016.0
4-Chlorophenyl4.032.0

Q. Table 2: Crystallographic Data for Structural Refinement

ParameterValueReference
Space GroupP2₁/c
R Factor0.038
Data-to-Parameter Ratio20.2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Reactant of Route 2
3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

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